molecular formula C18H17Cl2NO2 B1360441 3',5'-Dichloro-2-morpholinomethyl benzophenone CAS No. 898751-09-2

3',5'-Dichloro-2-morpholinomethyl benzophenone

Cat. No.: B1360441
CAS No.: 898751-09-2
M. Wt: 350.2 g/mol
InChI Key: OVKVGFNBNNDWPT-UHFFFAOYSA-N
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Description

3’,5’-Dichloro-2-morpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17Cl2NO2 and a molecular weight of 350.24 g/mol . It is characterized by the presence of two chlorine atoms and a morpholinomethyl group attached to a benzophenone core. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3’,5’-Dichloro-2-morpholinomethyl benzophenone typically involves the reaction of 3’,5’-dichlorobenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3’,5’-Dichloro-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Scientific Research Applications

3’,5’-Dichloro-2-morpholinomethyl benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects .

Comparison with Similar Compounds

3’,5’-Dichloro-2-morpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

These comparisons highlight the unique features of 3’,5’-Dichloro-2-morpholinomethyl benzophenone, such as its dual chlorine substitution and morpholinomethyl group, which contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO2/c19-15-9-14(10-16(20)11-15)18(22)17-4-2-1-3-13(17)12-21-5-7-23-8-6-21/h1-4,9-11H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKVGFNBNNDWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643561
Record name (3,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-09-2
Record name Methanone, (3,5-dichlorophenyl)[2-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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